![molecular formula C14H15NO2S B2518080 4-Tert-butyl-2-phenyl-1,3-thiazole-5-carboxylic acid CAS No. 1267754-52-8](/img/structure/B2518080.png)
4-Tert-butyl-2-phenyl-1,3-thiazole-5-carboxylic acid
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Overview
Description
4-Tert-butyl-2-phenyl-1,3-thiazole-5-carboxylic acid is a compound that belongs to the class of thiazoles . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Molecular Structure Analysis
The molecular structure of 4-Tert-butyl-2-phenyl-1,3-thiazole-5-carboxylic acid is characterized by a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen at position-1 and -3, respectively . The compound also contains a phenyl group and a tert-butyl group attached to the thiazole ring .Scientific Research Applications
- Researchers have explored the antiviral potential of thiazole derivatives. For instance, 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives containing the thiazole ring demonstrated inhibitory activity against influenza A virus . Additionally, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole (which includes the thiazole moiety) exhibited potent antiviral effects against Coxsackie B4 virus .
- Thiazole-containing compounds have been evaluated for their antibacterial activity. Although specific studies on 4-Tert-butyl-2-phenyl-1,3-thiazole-5-carboxylic acid are limited, related derivatives have shown promise. For instance, 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited antibacterial effects against Gram-positive (Staphylococcus aureus and Bacillus subtilis) and Gram-negative (Escherichia coli and Pseudomonas aeruginosa) strains .
- Thiazole derivatives have been investigated for their cytotoxic properties. The nature of substituents on the C-5 phenyl ring of 1,3,4-thiadiazoles significantly influences their cytotoxic activity . While specific data on 4-Tert-butyl-2-phenyl-1,3-thiazole-5-carboxylic acid is scarce, its structural features suggest potential in this area.
- The fused thiophene and symmetric molecular structure of thiazole derivatives impact their performance in flexible OFETs. Researchers have explored strategies to design semiconductor polymers for OFET applications, and thiazole-based compounds play a role in this field .
- Thiazole-containing compounds serve as valuable scaffolds in drug design. Researchers have synthesized various indole derivatives (including those with thiazole moieties) to explore diverse pharmacological activities . The unique structure of 4-Tert-butyl-2-phenyl-1,3-thiazole-5-carboxylic acid may inspire novel drug candidates.
Antiviral Activity
Antibacterial Properties
Cytotoxicity and Anticancer Potential
Organic Field-Effect Transistors (OFETs)
Drug Design and Medicinal Chemistry
Mechanism of Action
Thiazoles
are a type of heterocyclic compound that have been found to have diverse biological activities . They are part of many important synthetic drug molecules and have been found to bind with high affinity to multiple receptors . This makes them useful in developing new derivatives with potential therapeutic applications .
Target of Action
For example, some thiazole compounds have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Mode of Action
The mode of action of thiazole derivatives can vary depending on the specific compound and its targets. For instance, some thiazole compounds can cause cell death by inducing DNA double-strand breaks .
Biochemical Pathways
The biochemical pathways affected by thiazole derivatives can be diverse, depending on the specific compound and its targets. Some thiazole compounds have been found to affect the DNA replication and repair pathways .
Result of Action
The molecular and cellular effects of thiazole derivatives can be diverse. For example, some thiazole compounds have been found to induce cell death by causing DNA double-strand breaks .
properties
IUPAC Name |
4-tert-butyl-2-phenyl-1,3-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-14(2,3)11-10(13(16)17)18-12(15-11)9-7-5-4-6-8-9/h4-8H,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSYJRTYTQIFQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(SC(=N1)C2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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